Enantiomeric Excess: Direct Chiral Purity Benchmark of (S)-N,1-Dibenzylpyrrolidin-3-amine
The (S)-enantiomer is synthesized from L-aspartic acid via an asparagine-derived route that preserves the stereochemical integrity of the natural amino acid starting material. The reported enantiomeric excess (e.e.) for (S)-N,1-Dibenzylpyrrolidin-3-amine generated by this method is 86%, with racemization limited to ≤5% during synthesis [1]. This is contrasted with the racemic mixture (CAS 108963-20-8), which by definition has an e.e. of 0% and thus requires subsequent resolution steps if an enantiopure product is required. The directly measurable specific rotation for this (S)-enantiomer is reported as [α]₂₇^D = +1.7 (c 2.0, CHCl₃) [1].
| Evidence Dimension | Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | e.e. = 86% (specific rotation [α]₂₇^D = +1.7, c 2.0, CHCl₃) |
| Comparator Or Baseline | Racemic N,N'-Dibenzyl-3-aminopyrrolidine (CAS 108963-20-8); e.e. = 0% |
| Quantified Difference | 86 percentage-point advantage in e.e. over the racemate |
| Conditions | Synthesis from N-protected (S)-Asparagine; derivatization with (-)-α-fluoro-α-phenyl acetic acid chloride for e.e. determination |
Why This Matters
Procuring the pre-defined (S)-enantiomer eliminates the need for subsequent chiral resolution steps, directly reducing synthetic step count and cost in enantiopure API development.
- [1] Bowers-Nemia, M. M., Lee, J., & Joullie, M. M. (1992). Handy access to chiral N,N′-disubstituted 3-aminopyrrolidines. Tetrahedron: Asymmetry, 3(4), 567–570. Available at: https://www.academia.edu/28182234/Handy_access_to_chiral_N_N_disubstituted_3_aminopyrrolidines View Source
